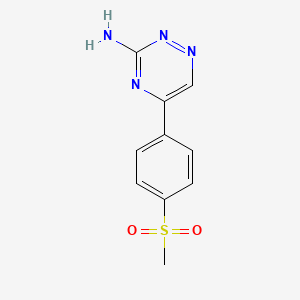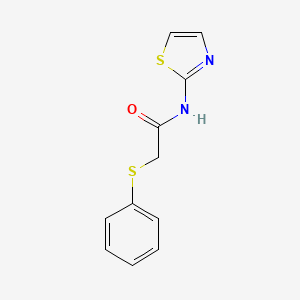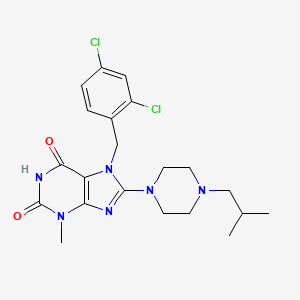
Cl-C6-PEG4-O-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 21-chloro-3,6,9,12,15-pentaoxahenicosanoïque, également connu sous le nom de Cl-C6-PEG4-O-CH2COOH, est un composé de formule chimique C16H31ClO7 et d'un poids moléculaire de 370,87 g/mol . Ce composé est un dérivé de l'éther de chloropropyle tétramère éther de glycol d'éthylène acide méthanoïque et est couramment utilisé comme un lieur PROTAC dans la synthèse de PROTAC contenant des chloroalcanes (HaloPROTAC) . Il s'agit d'un liquide incolore à jaune clair soluble dans l'eau et les solvants organiques .
Applications De Recherche Scientifique
L'acide 21-chloro-3,6,9,12,15-pentaoxahenicosanoïque a un large éventail d'applications en recherche scientifique, notamment :
Industrie : Il est utilisé dans le développement de nouveaux matériaux et d'applications de nanotechnologie.
Mécanisme d'action
L'acide 21-chloro-3,6,9,12,15-pentaoxahenicosanoïque fonctionne comme un lieur PROTAC, reliant deux ligands différents : l'un pour une ligase ubiquitine E3 et l'autre pour la protéine cible . Les PROTAC exploitent le système ubiquitine-protéasome intracellulaire pour dégrader sélectivement les protéines cibles. Le lieur facilite la formation d'un complexe ternaire, rapprochant la protéine cible et la ligase E3, ce qui conduit à l'ubiquitination et à la dégradation protéasomique subséquente de la protéine cible .
Mécanisme D'action
Target of Action
Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with an E3 ubiquitin ligase and the target protein . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of the target protein level in the cell .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the protacs .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can effectively reduce the level of specific proteins in the cell .
Action Environment
The action environment of this compound is the intracellular environment where the ubiquitin-proteasome system operates . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Cl-C6-PEG4-O-CH2COOH plays a significant role in biochemical reactions. It is used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
La préparation de l'acide 21-chloro-3,6,9,12,15-pentaoxahenicosanoïque implique généralement une synthèse chimique. . Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et des réglages spécifiques de la température et de la pression pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec une optimisation pour la production à grande échelle .
Analyse Des Réactions Chimiques
L'acide 21-chloro-3,6,9,12,15-pentaoxahenicosanoïque subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Il peut être réduit pour former différents dérivés, selon les réactifs et les conditions utilisés.
Substitution : L'atome de chlore dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium aluminium et des nucléophiles comme l'azoture de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Comparaison Avec Des Composés Similaires
L'acide 21-chloro-3,6,9,12,15-pentaoxahenicosanoïque est unique en raison de sa structure et de sa fonctionnalité spécifiques en tant que lieur PROTAC. Des composés similaires incluent d'autres lieurs PROTAC à base de PEG, tels que :
Cl-C6-PEG3-O-CH2COOH : Un composé similaire avec une unité de glycol d'éthylène de moins.
Cl-C6-PEG5-O-CH2COOH : Un composé similaire avec une unité de glycol d'éthylène de plus.
Ces composés partagent des propriétés similaires mais diffèrent en termes de longueur et de flexibilité, ce qui peut affecter leurs performances dans la synthèse de PROTAC et l'efficacité de la dégradation des protéines .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO7/c17-5-3-1-2-4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16(18)19/h1-15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRQJQUHILRKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2586398.png)

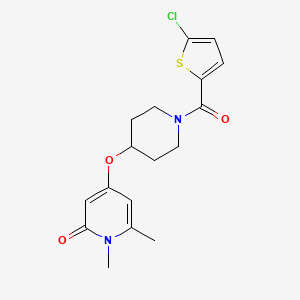
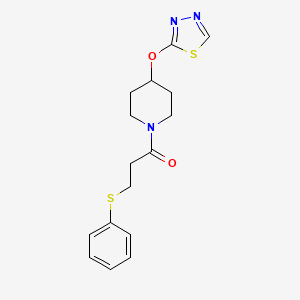
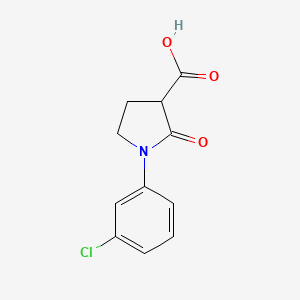
![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)
![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)
![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)
